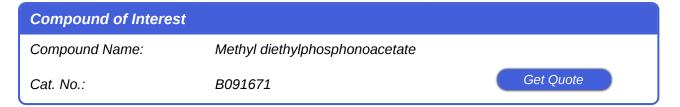


An In-depth Technical Guide to Methyl Diethylphosphonoacetate: Discovery, History, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl diethylphosphonoacetate is a pivotal reagent in modern organic synthesis, primarily recognized for its role in the Horner-Wadsworth-Emmons reaction to produce α,β -unsaturated esters. This guide provides a comprehensive overview of its discovery, historical development, synthesis, and key applications. Detailed experimental protocols, quantitative physical and spectral data, and diagrammatic representations of its core chemical transformations are presented to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

Methyl diethylphosphonoacetate, also known as diethyl

(methoxycarbonylmethyl)phosphonate, is an organophosphorus compound that has become an indispensable tool for synthetic chemists. Its significance stems from its utility as a stabilized phosphonate ylide precursor in the Horner-Wadsworth-Emmons (HWE) reaction, offering a reliable method for the stereoselective formation of carbon-carbon double bonds. This guide delves into the historical context of its development, its synthesis via the Michaelis-Arbuzov reaction, and its application in olefination reactions.



Discovery and History

The development of **methyl diethylphosphonoacetate** is intrinsically linked to the discovery of the Michaelis-Arbuzov reaction. In 1898, August Michaelis reported the reaction of trialkyl phosphites with alkyl halides, which was later extensively investigated by Aleksandr Arbuzov.[1] This reaction, now bearing their names, provides a general and efficient method for the formation of phosphonates.

While a singular, definitive publication marking the first synthesis of **methyl diethylphosphonoacetate** is not readily apparent, its synthesis is a direct application of the Michaelis-Arbuzov reaction. The synthesis of the related ethyl phosphonoacetate was reported by Arbuzov in 1929.[2] The mid-20th century saw a surge in the development of organophosphorus chemistry, and it was during this period that **methyl diethylphosphonoacetate** was synthesized and its utility in olefination reactions was established.

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of **methyl diethylphosphonoacetate** is provided in the table below for easy reference.



Property	Value
Molecular Formula	C7H15O5P
Molecular Weight	210.16 g/mol
CAS Number	1067-74-9
Appearance	Clear colorless to slightly yellow liquid
Boiling Point	127-131 °C at 9 mmHg[3]
Density	1.145 g/mL at 25 °C[3]
Refractive Index (n ²⁰ /D)	1.433[3]
¹H NMR (CDCl₃)	δ 4.15 (dq, 4H), 3.75 (s, 3H), 2.95 (d, J=22 Hz, 2H), 1.30 (t, 6H)
¹³ C NMR (CDCl ₃)	δ 167.0 (d, J=6 Hz), 62.5 (d, J=6 Hz), 52.0, 34.0 (d, J=133 Hz), 16.2 (d, J=6 Hz)
IR (neat)	ν (cm ⁻¹): 2985, 1735 (C=O), 1255 (P=O), 1025 (P-O-C)

Synthesis of Methyl Diethylphosphonoacetate

The primary industrial and laboratory-scale synthesis of **methyl diethylphosphonoacetate** is achieved through the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an α -haloacetate, such as methyl chloroacetate or methyl bromoacetate.

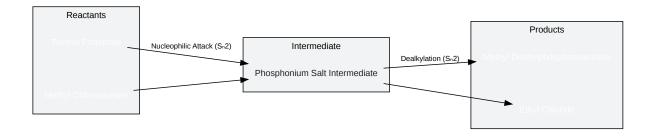
Reaction Mechanism: Michaelis-Arbuzov Reaction

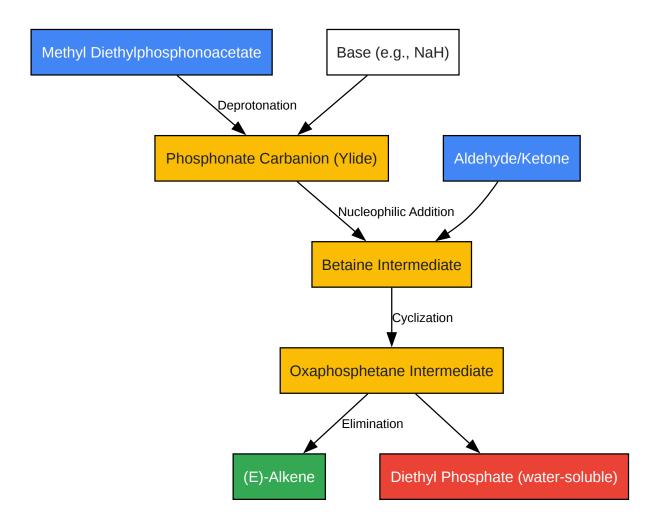
The reaction proceeds via a two-step mechanism:

 Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.



• Dealkylation: The displaced halide ion then attacks one of the alkyl groups of the phosphonium salt in an S_n2 reaction, leading to the formation of the final phosphonate product and an alkyl halide byproduct.







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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Diethylphosphonoacetate: Discovery, History, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091671#discovery-and-history-of-methyl-diethylphosphonoacetate]

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